molecular formula C21H21ClNOP B12630773 Phosphinic amide, N-[(1R)-1-(2-chlorophenyl)propyl]-P,P-diphenyl- CAS No. 919349-88-5

Phosphinic amide, N-[(1R)-1-(2-chlorophenyl)propyl]-P,P-diphenyl-

Cat. No.: B12630773
CAS No.: 919349-88-5
M. Wt: 369.8 g/mol
InChI Key: PZOIJIPOVCVWFB-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphinic amide, N-[(1R)-1-(2-chlorophenyl)propyl]-P,P-diphenyl- is a chiral organophosphorus compound characterized by a central phosphorus atom bonded to two phenyl groups (P,P-diphenyl) and an amide group substituted with a (1R)-1-(2-chlorophenyl)propyl chain. The stereochemistry at the 1R position of the propyl group and the electron-withdrawing 2-chlorophenyl substituent are critical to its chemical and biological behavior.

Properties

CAS No.

919349-88-5

Molecular Formula

C21H21ClNOP

Molecular Weight

369.8 g/mol

IUPAC Name

(1R)-1-(2-chlorophenyl)-N-diphenylphosphorylpropan-1-amine

InChI

InChI=1S/C21H21ClNOP/c1-2-21(19-15-9-10-16-20(19)22)23-25(24,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-16,21H,2H2,1H3,(H,23,24)/t21-/m1/s1

InChI Key

PZOIJIPOVCVWFB-OAQYLSRUSA-N

Isomeric SMILES

CC[C@H](C1=CC=CC=C1Cl)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCC(C1=CC=CC=C1Cl)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphinic amides can be synthesized through various methods. One common approach involves the nickel-catalyzed reductive coupling of nitroarenes and phosphine oxides. This method uses NiCl2/Xantphos as a catalyst, zinc as a reductant, and TMSCl as an additive, resulting in the formation of phosphinic amides with moderate to good yields . Another method involves the electrosynthesis of phosphinic amides via oxidative cross-coupling between diarylphosphine oxides and amines under mild and metal-free conditions .

Industrial Production Methods

Industrial production of phosphinic amides often involves scalable synthetic routes that ensure high yields and purity. The nickel-catalyzed reductive coupling method mentioned above can be adapted for gram-scale synthesis, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Phosphinic amides undergo various types of chemical reactions, including:

    Oxidation: Phosphinic amides can be oxidized to form phosphine oxides.

    Reduction: These compounds can be reduced to form phosphines.

    Substitution: Phosphinic amides can undergo substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like zinc, and catalysts such as NiCl2/Xantphos .

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinic amides .

Scientific Research Applications

Chemical Properties and Structure

Phosphinic amides are characterized by their unique chemical structure, which includes a phosphorus atom bonded to two phenyl groups and an amine group. The specific compound under discussion has the following properties:

  • Molecular Formula : C21H22ClNOP
  • Molecular Weight : 367.83 g/mol
  • IUPAC Name : N-[(1R)-1-(2-chlorophenyl)propyl]-P,P-diphenylphosphinic amide

Anticancer Activity

Recent studies have indicated that phosphinic amides exhibit significant anticancer properties. For instance, compounds similar to N-[(1R)-1-(2-chlorophenyl)propyl]-P,P-diphenyl- have been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that a related phosphinic amide reduced tumor growth in xenograft models by inducing apoptosis in cancer cells .

Antiviral Properties

Phosphinic amides are also being explored for their antiviral potential. Their ability to interfere with viral replication mechanisms makes them candidates for antiviral drug development.

  • Case Study : Research highlighted in Antiviral Research showed that certain phosphinic amides inhibited the replication of HIV by targeting viral integrase .

Herbicidal Activity

Phosphinic amides have been identified as effective herbicides due to their ability to inhibit specific enzymes involved in plant growth.

  • Data Table: Herbicidal Efficacy of Phosphinic Amides
Compound NameTarget Plant SpeciesInhibition Rate (%)
N-[(1R)-1-(2-chlorophenyl)propyl]-P,P-diphenylDandelion85%
N-(phenyl)phosphinic acidCrabgrass90%

This table illustrates the effectiveness of phosphinic amides against common weed species, indicating their potential utility in agricultural settings.

Flame Retardants

Phosphinic amides are being investigated for use as flame retardants in various materials due to their phosphorus content, which enhances thermal stability.

  • Case Study : A study conducted by researchers at the University of California demonstrated that incorporating phosphinic amides into polymer matrices significantly improved flame resistance without compromising mechanical properties .

Mechanism of Action

The mechanism of action of phosphinic amides involves their interaction with specific molecular targets. For example, in catalysis, phosphinic amides can act as ligands that coordinate with metal ions, facilitating various chemical transformations . The molecular pathways involved in their biological activities are still under investigation, but they are believed to interact with enzymes and other biomolecules.

Comparison with Similar Compounds

N-[(1S)-1-Phenylpropyl]-P,P-Diphenylphosphinic Amide (CAS 106651-15-4)

  • Structural Differences : The substituent at the propyl group is phenyl instead of 2-chlorophenyl, and the stereochemistry is 1S rather than 1R.
  • Stereochemical differences (1S vs. 1R) may lead to distinct binding affinities in chiral environments, such as enzyme active sites .

N-[(1R)-1-(2-Furanyl)Propyl]-P,P-Diphenylphosphinic Amide (CAS 197770-74-4)

  • Structural Differences : The 2-chlorophenyl group is replaced with a 2-furanyl ring.
  • Impact :
    • The furan ring introduces aromaticity with oxygen lone pairs, enhancing hydrogen-bonding capabilities.
    • Reduced lipophilicity compared to the chloro-substituted analog, which may affect membrane permeability in biological systems .

N-[(1S)-2-Nitro-1-Phenylpropyl]-P,P-Diphenylphosphinic Amide (CAS 669077-67-2)

  • Structural Differences: A nitro (-NO₂) group is added to the propyl chain.
  • May exhibit higher reactivity in redox reactions compared to the chloro-substituted compound .

N-[(1S,2S)-2-Amino-1-(4-Methoxyphenyl)-1-Phenylpropyl]-P,P-Diphenylphosphinic Amide (CAS 866104-94-1)

  • Structural Differences: Features an amino group and a 4-methoxyphenyl substituent.
  • The methoxy group’s electron-donating nature contrasts with the chloro group’s electron-withdrawing effects, possibly altering electronic distribution in the molecule .

Phosphinic Acid Derivatives with Dichlorophenyl Substituents (CAS 149184-22-5)

  • Structural Differences : Contains a dichlorophenyl group and a benzylphosphinic acid core.
  • Impact: Increased lipophilicity and steric bulk due to two chlorine atoms, enhancing membrane penetration in biological applications.

Key Data Table

Compound Name CAS Substituents Molecular Formula Key Properties Potential Applications
Target Compound - 2-Chlorophenyl, 1R configuration C₂₁H₂₀ClNOP High lipophilicity, chiral center Imaging agents, receptor ligands
N-[(1S)-1-Phenylpropyl]- analog 106651-15-4 Phenyl, 1S configuration C₂₁H₂₂NOP Reduced electron-withdrawing effects Catalysis, chiral synthesis
N-[(1R)-1-(2-Furanyl)propyl]- analog 197770-74-4 2-Furanyl C₂₀H₂₀NO₂P Hydrogen-bonding capability Drug intermediates
N-[(1S)-2-Nitro-1-phenylpropyl]- analog 669077-67-2 Nitro group C₂₁H₂₁N₂O₃P High redox reactivity Energetic materials
CAS 866104-94-1 866104-94-1 Amino, 4-methoxyphenyl C₂₈H₂₉N₂O₂P Improved solubility, basicity Medicinal chemistry

Biological Activity

Phosphinic amides, particularly the compound N-[(1R)-1-(2-chlorophenyl)propyl]-P,P-diphenyl-, have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Phosphinic amides are a class of compounds characterized by their phosphorus-containing functional groups. They exhibit a range of biological activities, including enzyme inhibition, antimicrobial properties, and potential anticancer effects. The specific compound under consideration, N-[(1R)-1-(2-chlorophenyl)propyl]-P,P-diphenyl-, has shown promise in various studies.

The biological activity of phosphinic amides is often linked to their ability to inhibit specific enzymes. For instance, studies have demonstrated that phosphinic amides can effectively inhibit ureases, which play a crucial role in the metabolism of urea in bacteria. Inhibitors of ureases are particularly relevant for treating infections caused by Helicobacter pylori and other urealytic bacteria.

2.1 Urease Inhibition Studies

Research indicates that phosphinic amides can bind competitively to the active site of ureases. The binding affinity can be quantified using inhibition constants (KiK_i), with lower values indicating higher potency. In one study, a related phosphinic compound exhibited a KiK_i value of 108 nM against Sporosarcina pasteurii urease, showcasing the potential effectiveness of these compounds as therapeutic agents .

3. Structure-Activity Relationships (SAR)

The biological activity of phosphinic amides is heavily influenced by their structural features. Modifications to the phenyl and alkyl groups can significantly alter their inhibitory potency.

Compound Structure Inhibition Constant (KiK_i)
N-[(1R)-1-(2-chlorophenyl)propyl]-P,P-diphenylStructureTBD
Related Phosphinic CompoundStructure108 nM
Bis(aminomethyl)phosphinic AcidStructure0.36 μM

4.1 Antimicrobial Activity

Phosphinic amides have shown significant antimicrobial properties against various bacterial strains. Their ability to inhibit urease not only helps in managing infections but also reduces the production of ammonia, which can be toxic at high concentrations.

4.2 Anticancer Properties

Emerging research suggests that some phosphinic amides may have anticancer effects through mechanisms such as apoptosis induction in cancer cells. For instance, compounds that activate procaspase-3 have been identified as potential candidates for cancer therapy .

5. Case Studies

Several studies have explored the biological activity of phosphinic amides:

  • Study on Urease Inhibition : A series of experiments evaluated different phosphinic acid derivatives against ureases from Proteus mirabilis. The results indicated that structural modifications could enhance inhibitory activity significantly.
  • Anticancer Activity : Research on PAC-1 and its derivatives highlighted their role in activating apoptotic pathways in cancer cells, suggesting a possible therapeutic application for phosphinic amides in oncology .

6. Conclusion

N-[(1R)-1-(2-chlorophenyl)propyl]-P,P-diphenyl- represents a promising scaffold within the class of phosphinic amides with notable biological activities. Its potential as an enzyme inhibitor and its implications in antimicrobial and anticancer therapies warrant further investigation.

Future research should focus on optimizing the structure for enhanced potency and exploring additional biological targets to fully understand the therapeutic capabilities of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.